Sargachromanol C

Description

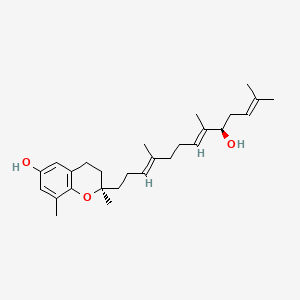

Structure

3D Structure

Properties

CAS No. |

856414-52-3 |

|---|---|

Molecular Formula |

C27H40O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(2R)-2-[(3E,7E,9R)-9-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H40O3/c1-19(2)12-13-25(29)21(4)11-7-9-20(3)10-8-15-27(6)16-14-23-18-24(28)17-22(5)26(23)30-27/h10-12,17-18,25,28-29H,7-9,13-16H2,1-6H3/b20-10+,21-11+/t25-,27-/m1/s1 |

InChI Key |

RFIIOYJLKCYOCK-PUMPRSRSSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H](CC=C(C)C)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(CC=C(C)C)O)O |

Origin of Product |

United States |

Sargachromanol C: A Technical Guide to its Discovery and Isolation from Sargassum siliquastrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological significance of Sargachromanol C, a meroterpenoid found in the brown alga Sargassum siliquastrum. This document details the experimental protocols for extraction and purification and explores the putative signaling pathways associated with the broader class of sargachromanols.

Introduction

Sargassum siliquastrum, a species of brown seaweed, is a rich source of diverse bioactive secondary metabolites, including a series of chromene-based compounds known as sargachromanols. At least 20 distinct sargachromanols, designated A through T, have been identified from this marine alga.[1] These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, particularly their anti-inflammatory and antioxidant properties. This guide focuses on Sargachromanol C, providing a detailed account of its discovery and the methodologies for its isolation.

Discovery of Sargachromanol C

Sargachromanol C was first reported as part of a broader study that led to the discovery of a series of related chromenes from Sargassum siliquastrum. This initial investigation involved the systematic extraction and chromatographic separation of compounds from the algal biomass, leading to the characterization of sargachromanols A through T.[1] While specific details on the biological activity of Sargachromanol C are limited in the available literature, related compounds such as Sargachromanol G and E have demonstrated significant anti-inflammatory effects.[2][3]

Experimental Protocols

While a specific, detailed protocol for the isolation of Sargachromanol C is not extensively documented, a general methodology can be inferred from the successful isolation of other sargachromanols from Sargassum siliquastrum. The following is a composite protocol based on established techniques for the extraction and purification of these compounds.

Extraction

The initial step involves the extraction of metabolites from the dried and powdered seaweed.

Protocol:

-

Sample Preparation: The collected Sargassum siliquastrum is washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered alga is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction efficiency.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

Protocol:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), ethyl acetate, and n-butanol.

-

Each fraction is collected and concentrated. The sargachromanols are typically found in the less polar fractions, such as the dichloromethane or chloroform fractions.

Chromatographic Purification

The fraction containing the sargachromanols is further purified using various chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components based on their affinity for the stationary phase.

-

Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Sargachromanol C is typically achieved using reversed-phase HPLC, which provides high-resolution separation to yield the pure compound.

Quantitative Data

| Parameter | Value | Source |

| Total Phenolic Content of S. siliquastrum (General) | Varies | [4] |

| Yield of Sargachromanol C | Not Reported | - |

Structure Elucidation

The structure of Sargachromanol C, like other sargachromanols, is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Putative Signaling Pathways of Sargachromanols

While the specific signaling pathways modulated by Sargachromanol C have not been elucidated, studies on the closely related Sargachromanol G and sargachromenol provide insights into the potential mechanisms of action for this class of compounds. These studies suggest that sargachromanols exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB and MAPK Signaling Pathways

Sargachromanol G has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

Caption: Putative anti-inflammatory signaling pathway of Sargachromanol C.

Nrf2/HO-1 Signaling Pathway

Studies on sargachromenol, a related compound, have shown its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response.

Caption: Putative antioxidant signaling pathway of Sargachromanol C.

Conclusion

Sargachromanol C is a member of a promising class of natural products isolated from the brown alga Sargassum siliquastrum. While specific data on its biological activity and yield are still emerging, the established protocols for the isolation of related sargachromanols provide a solid foundation for its further investigation. The known anti-inflammatory and antioxidant activities of other sargachromanols, mediated through the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, suggest that Sargachromanol C may also possess significant therapeutic potential. Further research is warranted to fully characterize the bioactivities and mechanisms of action of Sargachromanol C, which could lead to the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

Unveiling Sargachromanol C: A Compound Shrouded in Mystery

The Sargassum species are well-known for producing a diverse array of chromanols, a class of bicyclic compounds with a chromane skeleton. These compounds, often referred to as sargachromanols, have garnered significant interest from researchers due to their potent antioxidant and other biological activities. While data on Sargachromanol C is unavailable, a wealth of information exists for other members of this family, such as Sargachromanol E and G.

To provide a framework for understanding the potential structure and properties of sargachromanols, this guide will focus on the general characteristics of this compound class, drawing examples from its more thoroughly investigated members.

The Sargachromanol Archetype: A General Structure

Sargachromanols typically feature a chromanol core, which is a derivative of benzopyran. This core structure is often substituted with a terpenoid side chain of varying length and complexity. The stereochemistry of these molecules, particularly at the chiral centers within the chromanol ring and along the side chain, plays a crucial role in their biological function.

Below is a generalized representation of a sargachromanol structure, highlighting the key components.

Caption: Generalized structural components of a sargachromanol.

Elucidating the Structure: A Standard Experimental Workflow

The process of isolating and identifying a novel natural product like a sargachromanol involves a series of established experimental protocols. The typical workflow is outlined below.

Caption: A typical experimental workflow for the isolation and structural elucidation of sargachromanols.

Spectroscopic Data: The Fingerprint of a Molecule

While no data exists for Sargachromanol C, a summary of the types of quantitative data obtained from spectroscopic analysis of a known sargachromanol, such as Sargachromanol E, would include:

| Data Type | Information Provided |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of hydrogen atoms. |

| ¹³C NMR | Chemical shifts (δ) of carbon atoms. |

| Mass Spectrometry | Precise molecular weight and fragmentation patterns. |

| Specific Rotation | The direction and magnitude of rotation of plane-polarized light, indicating chirality. |

Without a specific publication detailing the isolation and characterization of Sargachromanol C, it is impossible to provide the actual data for this compound.

Conclusion

The identity of Sargachromanol C remains a scientific enigma. The absence of its mention in the peer-reviewed literature suggests that it may be a misnomer or a compound that has not yet been formally described. However, the rich chemistry of the Sargassum genus continues to be an active area of research, and it is plausible that new sargachromanols, potentially including a "Sargachromanol C," will be discovered and characterized in the future. For researchers and drug development professionals, the broader family of sargachromanols offers a promising starting point for the discovery of new therapeutic agents.

The Meroterpenoid Bounty of the Tides: A Technical Guide to the Natural Sources and Biosynthesis of Sargachromanols in Brown Algae

For Researchers, Scientists, and Drug Development Professionals

The genus Sargassum, a ubiquitous group of brown algae, represents a significant and largely untapped reservoir of bioactive natural products. Among these, the sargachromanols, a class of meroterpenoids, have garnered substantial interest for their potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and experimental methodologies related to these promising compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Sargachromanols

Sargachromanols are characteristic secondary metabolites of brown algae, particularly within the genus Sargassum. Numerous species have been identified as rich sources of these compounds. The distribution and abundance of specific sargachromanols can vary significantly between species and are influenced by geographical location, season, and environmental conditions.

Table 1: Documented Sargassum Species as Natural Sources of Sargachromanols and Related Meroterpenoids

| Sargassum Species | Notable Sargachromanols and Meroterpenoids Isolated | Reference(s) |

| Sargassum siliquastrum | Sargachromanol A-P, Sargachromanol G, Sargachromanol E | [1][2] |

| Sargassum horneri | Sargachromenol, Mojabanchromanol | [3][4] |

| Sargassum sagamianum | Plastoquinones | [3] |

| Sargassum serratifolium | Sargahydroquinoic acid (SHQA), Sargaquinoic acid (SQA), Sargachromenol (SCM) | [3][5] |

| Sargassum micracanthum | Sargassumol | [3] |

| Sargassum wightii | General phenolic compounds, including those identified by LC-MS/MS | [6][7] |

| Sargassum polycystum | Free and bound phenolics, including phlorotannins | [8][9] |

| Sargassum tenerrimum | Polyphenols | [2] |

| Sargassum cristaefolium | Fucoxanthin and other bioactive compounds identified by LC-MS | [10] |

Biosynthesis of Sargachromanols

Sargachromanols are classified as meroterpenoids, indicating a mixed biosynthetic origin. Their structure comprises a chromanol core derived from the polyketide pathway (acetate-malonate pathway) and a terpenoid side chain originating from the isoprenoid pathway. While the complete enzymatic pathway for sargachromanol biosynthesis in brown algae has not been fully elucidated, a putative pathway can be proposed based on studies of meroterpenoid biosynthesis in other organisms, such as fungi, and the identification of precursors in algae.

The biosynthesis is thought to commence with the formation of a polyketide-derived aromatic precursor, which is then prenylated with a terpenoid moiety, typically a diterpenoid. This is followed by a series of enzymatic modifications, including cyclization, oxidation, and rearrangement, to yield the diverse array of sargachromanol structures.

Quantitative Data on Sargachromanol Extraction

The yield of sargachromanols is highly dependent on the extraction methodology and the Sargassum species used. The following table summarizes quantitative data from comparative studies on different extraction techniques.

Table 2: Comparison of Extraction Methods and Yields of Sargachromanols and Total Phenolics from Sargassum Species

| Sargassum Species | Extraction Method | Compound(s) Quantified | Yield | Reference(s) |

| Sargassum serratifolium | Solid-Liquid Extraction (Methanol) | Sargahydroquinoic acid (SHQA) | 14.49 mg/g dry sample | [3] |

| Sargachromenol (SCM) | 1.91 mg/g dry sample | [3] | ||

| Pressurized Liquid Extraction (100°C) | Sargahydroquinoic acid (SHQA) | 13.70 mg/g dry sample | [3] | |

| Sargachromenol (SCM) | 1.31 mg/g dry sample | [3] | ||

| Supercritical Fluid Extraction (CO2 + ethanol) | Sargahydroquinoic acid (SHQA) | Low | [3] | |

| Sargachromenol (SCM) | Low | [3] | ||

| Sargassum polycystum | 70% Acetone | Total Phenolic Content (TPC) | ~11 mg GAE/g DW | [9] |

| 70% Ethanol | Total Phenolic Content (TPC) | ~8 mg GAE/g DW | [9] | |

| 70% Methanol | Total Phenolic Content (TPC) | ~4 mg GAE/g DW | [9] | |

| Sargassum spp. (Enzyme-Assisted) | Enzyme-Assisted Extraction (Protamex) | Dry Material | 38% (for S. polycystum) | [11] |

| Enzyme-Assisted Extraction (Viscozyme) | Dry Material | 29% (for S. aquifolium) | [11] | |

| Solid-Liquid Extraction | Dry Material | 3-15% | [11] |

Experimental Protocols

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction, fractionation, and bioactivity screening of sargachromanols from Sargassum species.

Detailed Methodologies

4.2.1. Extraction of Sargachromanols from Sargassum serratifolium

This protocol is adapted from a comparative study of extraction methods[3].

-

Sample Preparation: Dry the Sargassum serratifolium seaweed and grind it into a fine powder.

-

Solid-Liquid Extraction (SLE) with Methanol:

-

Incubate 20 g of the dried seaweed powder with 200 mL of absolute methanol for 24 hours at room temperature.

-

To enhance extraction, sonicate the mixture for 30 minutes.

-

Filter the extract using Whatman No. 1 filter paper.

-

Evaporate the remaining methanol from the filtrate under a stream of nitrogen in a 50°C water bath.

-

Store the resulting crude extract at -20°C.

-

-

Pressurized Liquid Extraction (PLE):

-

Perform PLE using an appropriate system at 100°C.

-

Use water as the solvent.

-

Follow the manufacturer's instructions for the specific PLE instrument.

-

4.2.2. Purification of Sargachromanol E from Sargassum siliquastrum using Centrifugal Partition Chromatography (CPC)

This protocol is based on the preparative isolation of sargachromanol E[1].

-

Initial Extraction and Fractionation:

-

Extract the dried and powdered Sargassum siliquastrum with an appropriate solvent (e.g., methanol or ethanol).

-

Partition the crude extract to obtain a chloroform (CHCl3) fraction.

-

-

Centrifugal Partition Chromatography (CPC):

-

Use a two-phase solvent system of n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v).

-

Dissolve the chloroform fraction in the solvent system.

-

Perform preparative CPC according to the instrument's operating manual to separate the fractions.

-

-

Fraction Analysis and Identification:

-

Monitor the fractions using online High-Performance Liquid Chromatography (HPLC).

-

Identify the fraction containing sargachromanol E based on its retention time and comparison with a standard.

-

Confirm the structure of the isolated sargachromanol E using Liquid Chromatography-Mass Spectrometry (LC-MS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathways Modulated by Sargachromanols

The anti-inflammatory effects of sargachromanols are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Sargachromanols, such as sargachromanol G, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS)[2][4]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Sargachromenol has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[12]. This pathway plays a crucial role in the cellular defense against oxidative stress.

Conclusion

Sargachromanols from brown algae represent a compelling class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, a putative biosynthetic pathway, quantitative data on their extraction, and detailed experimental methodologies for their isolation and characterization. The elucidation of their mechanisms of action through the modulation of key signaling pathways further underscores their importance in drug discovery. Continued research into the sustainable harvesting or cultivation of Sargassum species, coupled with advances in synthetic biology to heterologously express the biosynthetic pathways, will be crucial for the future development of sargachromanol-based therapeutics.

References

- 1. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mojabanchromanol Isolated from Sargassum horneri Attenuates Particulate Matter Induced Inflammatory Responses via Suppressing TLR2/4/7-MAPK Signaling in MLE-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploration of Sargassum wightii: Extraction, Phytochemical Analysis, and Antioxidant Potential of Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Effects of different extraction methods on contents, profiles, and antioxidant abilities of free and bound phenolics of Sargassum polycystum from the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. researchgate.net [researchgate.net]

- 12. Candidate genes involved in biosynthesis and degradation of the main extracellular matrix polysaccharides of brown algae and their probable evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Sargachromanol C and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromane-type meroterpenoid isolated from marine brown algae of the Sargassum genus, has emerged as a compound of significant interest in the scientific community. Possessing a unique chemical structure, Sargachromanol C and its structural analogs have demonstrated a range of promising biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of Sargachromanol C and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities: Anti-inflammatory and Neuroprotective Effects

Sargachromanol C and its analogs exert their biological effects primarily through potent anti-inflammatory and antioxidant mechanisms. These properties are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade and oxidative stress responses.

Anti-inflammatory Activity

The anti-inflammatory properties of sargachromanols have been demonstrated through the inhibition of key inflammatory mediators. Sargachromanol G, an analog of Sargachromanol C, has been shown to dose-dependently inhibit the production of nitric oxide (NO), a key inflammatory marker, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibitory effect is crucial as excessive NO production is implicated in the pathophysiology of various inflammatory diseases.

Furthermore, sargachromanols have been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process.[1][2] The downregulation of these enzymes leads to a reduction in the production of pro-inflammatory prostaglandins and NO.

The anti-inflammatory effects of Sargachromanol C are also mediated by the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] This cytokine modulation is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3]

Neuroprotective Activity

Beyond their anti-inflammatory effects, sargachromanols exhibit significant neuroprotective properties. This is largely attributed to their ability to counteract oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. Sargachromanol C has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3] The activation of this pathway leads to the production of antioxidant enzymes that protect cells from oxidative damage.

Quantitative Analysis of Biological Activities

The following tables summarize the available quantitative data on the biological activities of Sargachromanol C and its analogs.

| Compound | Biological Activity | Assay System | IC50 Value (µM) | Reference |

| Sargachromanol G | Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglia | 15.1 | [1] |

| Analog 1 (9′-deoxysargachromanol E) | Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglia | 19.5 | [1] |

| Analog 2 (3′,4′-dihydro-4′-hydroxysargachromanol I) | Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglia | 8.0 | [1] |

| Analog 4 | Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglia | 14.3 | [1] |

Note: Specific IC50 values for Sargachromanol C were not available in the reviewed literature. The data presented is for its analogs.

Dose-Dependent Inhibition of Inflammatory Markers by Sargachromanol G

| Inflammatory Marker | Concentration of Sargachromanol G (µM) | Inhibition | Cell Line |

| Nitric Oxide (NO) | 10, 20, 40 | Dose-dependent | RAW 264.7 |

| Prostaglandin E2 (PGE2) | 10, 20, 40 | Dose-dependent | RAW 264.7 |

| TNF-α | 10, 20, 40 | Dose-dependent | RAW 264.7 |

| IL-1β | 10, 20, 40 | Dose-dependent | RAW 264.7 |

| IL-6 | 10, 20, 40 | Dose-dependent | RAW 264.7 |

Signaling Pathways and Mechanisms of Action

The biological activities of Sargachromanol C and its analogs are underpinned by their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Sargachromanols modulate inflammatory responses primarily through the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway.

Caption: Sargachromanol C and its analogs' anti-inflammatory mechanism.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of sargachromanols.

Nitric Oxide (NO) Production Assay

Objective: To quantify the production of nitric oxide in cell culture supernatants, typically from lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solution. The Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which can be measured spectrophotometrically to determine the NO concentration.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Sargachromanol C or its analogs

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Sargachromanol C or its analogs for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Western Blot Analysis for Protein Expression

Objective: To determine the protein expression levels of key inflammatory and signaling molecules (e.g., iNOS, COX-2, p-NF-κB, Nrf2, HO-1).

Procedure:

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Sargachromanol C and its analogs represent a promising class of natural compounds with significant therapeutic potential, particularly in the management of inflammatory and neurodegenerative disorders. Their multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2/HO-1, makes them attractive candidates for further drug development.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To elucidate the specific structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy Studies: To validate the promising in vitro findings in relevant animal models of inflammatory and neurodegenerative diseases.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profiles of these compounds.

-

Synthesis of Novel Analogs: To explore the chemical space around the sargachromanol scaffold and develop new compounds with improved therapeutic indices.

The continued investigation of Sargachromanol C and its analogs holds great promise for the discovery of novel and effective therapeutic agents for a range of debilitating diseases.

References

In-Vitro Anti-inflammatory Properties of Sargachromanol G: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of Sargachromanol G (SG), a chromanol compound isolated from the brown alga Sargassum siliquastrum. The following sections detail the experimental data, comprehensive protocols, and the underlying molecular mechanisms of SG's anti-inflammatory action, offering a valuable resource for its potential as a therapeutic agent.

Executive Summary

Sargachromanol G has demonstrated significant anti-inflammatory effects in in-vitro studies, primarily conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. It effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Quantitative Data Summary

The anti-inflammatory efficacy of Sargachromanol G has been quantified across several studies. The data presented below summarizes its inhibitory effects on various inflammatory markers.

Table 1: Inhibitory Effects of Sargachromanol G on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Inflammatory Mediator | Sargachromanol G Concentration (µM) | Outcome | Reference |

| Nitric Oxide (NO) | 10, 20, 40 | Dose-dependent inhibition of production. | [1][2] |

| Prostaglandin E2 (PGE2) | 10, 20, 40 | Dose-dependent inhibition of production. | [1][2] |

| iNOS Protein Expression | 10, 20, 40 | Dose-dependent inhibition. | [1][2][3] |

| COX-2 Protein Expression | 10, 20, 40 | Dose-dependent inhibition. | [1][2][3] |

| TNF-α Production | 10, 20, 40 | Dose-dependent inhibition. | [1][2] |

| IL-1β Production | 10, 20, 40 | Dose-dependent inhibition. | [1][2] |

| IL-6 Production | 10, 20, 40 | Dose-dependent inhibition. | [1][2] |

Key Signaling Pathways

Sargachromanol G exerts its anti-inflammatory effects by modulating key signaling cascades that are crucial for the inflammatory response. The primary pathways affected are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB-α) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sargachromanol G has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB.[1][2]

Caption: NF-κB Signaling Pathway Inhibition by Sargachromanol G.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another critical signaling route in inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like NF-κB. Sargachromanol G has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner.[1][2]

Caption: MAPK Signaling Pathway Inhibition by Sargachromanol G.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Sargachromanol G's anti-inflammatory properties.

General Experimental Workflow

The general workflow for in-vitro anti-inflammatory studies of Sargachromanol G is depicted below.

References

The Antioxidant Potential of Sargachromanol Compounds from Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae of the genus Sargassum are a rich source of bioactive secondary metabolites, among which sargachromanol compounds, a class of meroterpenoids, have demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant activities of various sargachromanol compounds, detailing their efficacy through in vitro assays and elucidating the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic applications of these marine-derived natural products. We present quantitative data on their antioxidant capacity, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Natural antioxidants have gained considerable attention as potential therapeutic agents to counteract oxidative damage. Marine algae, particularly brown seaweeds of the genus Sargassum, are a prolific source of unique bioactive compounds with potent antioxidant properties.

Sargachromanol compounds, including sargachromenol, sargachromanol E, and mojabanchromanol, are a prominent class of meroterpenoids found in Sargassum species. These compounds possess a chromanol ring structure, which is recognized for its ability to scavenge free radicals.[1] This guide synthesizes the current scientific knowledge on the antioxidant potential of sargachromanol compounds, providing a technical foundation for further research and development.

Quantitative Antioxidant Activity of Sargachromanol Compounds

The antioxidant efficacy of sargachromanol compounds has been quantified using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

| Compound/Extract | Sargassum Species | Assay | IC50 Value | Reference |

| Sargachromenol | S. wightii | DPPH | 79.55 µM | [2] |

| Sargachromenol | S. wightii | ABTS | 75.99 µM | [2] |

| Mojabanchromanol | S. horneri | DPPH | >96% scavenging at 0.5 mg/mL | [3] |

| Sargassum siliquosum extract | S. siliquosum | DPPH | 0.19 mg GAE/mL | [1] |

| Sargassum horneri extract (70% EtOH) | S. horneri | DPPH | ~1 mg/mL (40.1% scavenging) | [4] |

| Sargassum horneri extract (70% EtOH) | S. horneri | ABTS | ~1 mg/mL (36.9% scavenging) | [4] |

| Sargassum macrocarpum extract (Hot-water) | S. macrocarpum | DPPH | 6.5 mg/mL | [5] |

| Sargassum macrocarpum extract (Hot-water) | S. macrocarpum | ABTS | 0.9 mg/mL | [5] |

| Sargassum wightii extract (Methanolic) | S. wightii | DPPH | 511.15 µg/mL | [6] |

| Sargassum wightii extract (Aqueous) | S. wightii | DPPH | 927.05 µg/mL | [6] |

| Sargassum fusiforme extract (Methanol) | S. fusiforme | DPPH | 5.8 µg/mL | [7] |

| Sargassum fusiforme extract (Methanol) | S. fusiforme | ABTS | 6.7 µg/mL | [7] |

Molecular Mechanisms of Antioxidant Action

Sargachromanol compounds exert their antioxidant effects through multiple mechanisms. Beyond direct radical scavenging, they have been shown to modulate key cellular signaling pathways involved in the endogenous antioxidant defense system.

Activation of the Nrf2/HO-1 Signaling Pathway

A primary mechanism by which sargachromanol compounds confer cellular protection against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like sargachromenol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes, including HO-1, which plays a crucial role in cellular defense against oxidative damage.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.

-

Sample Preparation: Dissolve the sargachromanol compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each sample concentration (e.g., 100 µL).

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

-

For the control, mix the solvent with the DPPH solution. For the blank, use the solvent only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the sargachromanol compound.

-

Assay Procedure:

-

Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., human keratinocytes HaCaT or human liver cancer cells HepG2) in a 96-well black plate with a clear bottom and culture until confluent.

-

Cell Treatment:

-

Wash the cells with a suitable buffer.

-

Load the cells with a solution of DCFH-DA.

-

Treat the cells with various concentrations of the sargachromanol compound and a positive control (e.g., quercetin).

-

Incubate for a specified period (e.g., 1 hour).

-

-

ROS Induction: Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce intracellular ROS production.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a defined period (e.g., 1 hour).

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

Conclusion and Future Directions

Sargachromanol compounds isolated from marine algae represent a promising class of natural antioxidants. Their ability to directly scavenge free radicals and to enhance the endogenous antioxidant defense system through the activation of the Nrf2/HO-1 pathway underscores their potential for development as therapeutic agents for oxidative stress-related diseases.

This technical guide provides a foundational understanding of the antioxidant potential of sargachromanol compounds, supported by quantitative data and detailed experimental protocols. Future research should focus on:

-

In vivo studies: to validate the antioxidant effects of sargachromanol compounds in animal models of oxidative stress-related diseases.

-

Structure-activity relationship studies: to identify the key structural features responsible for the antioxidant activity of these compounds, which can guide the synthesis of more potent analogues.

-

Bioavailability and pharmacokinetic studies: to understand the absorption, distribution, metabolism, and excretion of sargachromanol compounds, which is crucial for their development as drugs.

-

Clinical trials: to evaluate the safety and efficacy of sargachromanol compounds in humans.

The continued exploration of these marine-derived compounds holds significant promise for the discovery of novel and effective antioxidant therapies.

References

- 1. japsonline.com [japsonline.com]

- 2. Applications of Antioxidant Secondary Metabolites of Sargassum spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mojabanchromanol Isolated from Sargassum horneri Attenuates Particulate Matter Induced Inflammatory Responses via Suppressing TLR2/4/7-MAPK Signaling in MLE-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antioxidant activities of Sargassum horneri extract in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activities of Sargassum macrocarpum Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. herbmedpharmacol.com [herbmedpharmacol.com]

- 7. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of the Ocean's Bounty: A Technical Guide to the Anticancer and Antiproliferative Activity of Sargassum Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Sargassum, a type of brown seaweed, has emerged as a significant source of novel bioactive compounds with potent anticancer and antiproliferative properties. This in-depth technical guide synthesizes the current scientific knowledge on the efficacy of Sargassum extracts against various cancer cell lines. It provides a comprehensive overview of the experimental evidence, detailed methodologies for key assays, and an exploration of the underlying molecular mechanisms, with a focus on apoptosis, cell cycle arrest, and key signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of natural product-based cancer therapeutics.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effects of various Sargassum extracts have been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a critical parameter in these assessments. The following tables summarize the IC50 values of different Sargassum species extracts, providing a comparative overview of their antiproliferative activity.

Table 1: In Vitro Cytotoxicity (IC50) of Various Sargassum Species Extracts against Human Cancer Cell Lines

| Sargassum Species | Extract/Solvent | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Treatment Duration (h) | Reference |

| Sargassum sp. | Ethanol | Hep-2 | Liver Cancer | 200 | Not Specified | [1] |

| Sargassum sp. | Ethanol | MCF-7 | Breast Cancer | 250 | Not Specified | [1] |

| S. angustifolium | Dichloromethane | HeLa | Cervical Cancer | 36 | 72 | |

| S. angustifolium | Butanol | MCF-7 | Breast Cancer | 25 | 72 | |

| S. angustifolium | Hexane | HeLa | Cervical Cancer | 71 | 72 | |

| S. angustifolium | Hexane | MCF-7 | Breast Cancer | 77 | 72 | |

| S. vulgare | Chloroform:Ethanol | Jurkat | Leukemia | 49.056 | 72 | [2] |

| S. vulgare | Water:Ethanol | Jurkat | Leukemia | 136.907 | 72 | [2] |

| S. oligocystum | Cold Water | K562 | Leukemia | 400 | Not Specified | [3] |

| S. oligocystum | Cold Water | Daudi | Burkitt's Lymphoma | 500 | Not Specified | [3] |

| S. myriocystum | Methanol | HepG2 | Liver Cancer | 60 | 96 | [4] |

| S. myriocystum | Methanol | MCF-7 | Breast Cancer | 80 | 96 | [4] |

| S. myriocystum | Methanol | HeLa | Cervical Cancer | 115 | 96 | [4] |

| S. polycystum | Chloroform | HeLa | Cervical Cancer | 38.3 | 48 | [5] |

| S. polycystum | N-hexane | HeLa | Cervical Cancer | 60.9 | 48 | [5] |

| S. polycystum | Ethyl acetate | HeLa | Cervical Cancer | 112.0 | 48 | [5] |

| S. polycystum | Ethanol | HeLa | Cervical Cancer | 112.8 | 48 | [5] |

| S. prismaticum | Methanol | Unspecified | Unspecified | 7.6 ± 0.02 | 24 | [6] |

| S. prismaticum | Chloroform | Unspecified | Unspecified | 9.6 ± 0.03 | 24 | [6] |

| S. cinctum | Not Specified | MCF-7 | Breast Cancer | 134.50 | Not Specified | [7] |

| S. cinctum | Not Specified | A549 | Lung Cancer | 161.02 | Not Specified | [7] |

Table 2: In Vivo Antitumor Activity of Sargassum Extracts in Animal Models

| Sargassum Species | Extract/Compound | Animal Model | Tumor Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference |

| S. confusum | Polysaccharide | Mice | Sarcoma S180 | Not Specified | Not Specified | Significant inhibition of tumor growth | [8] |

| S. tenerrimum | Ethanol Extract | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 100-300 mg/kg/day | Oral | Significant reduction in tumor volume and cell count | [9],[10] |

| S. fusiforme | Polysaccharide (SFP 2205) | Balb/c Nude Mice | HEL Xenograft | Middle dose | Not Specified | 53.39 ± 15.31% | [11] |

| S. fusiforme | Polysaccharide (SFP 2205) | Balb/c Nude Mice | HEL Xenograft | High dose | Not Specified | 79.29 ± 6.84% | [11] |

Table 3: Effects of Sargassum Extracts on Apoptosis and Cell Cycle Progression

| Sargassum Species | Extract/Compound | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| Sargassum sp. | Ethanol Fraction | Hep-2, MCF-7 | Induction of cell shrinkage, membrane blebbing, and apoptotic bodies | Not Specified | [1] |

| S. polycystum | Fucoidan (F5) | HL-60 | Increased proportion of cells in Sub-G1 phase | G1 arrest | [12] |

| S. polycystum | Fucoidan (F5) | MCF-7 | Increased proportion of cells in Sub-G1 phase | G1 arrest | [12] |

| S. horneri | Polysaccharide (SHP-1.7) | HeLa | 68.9% apoptosis after 48h | Not Specified | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the anticancer properties of Sargassum extracts. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Preparation of Sargassum Extracts

The initial step in assessing the bioactivity of Sargassum is the preparation of extracts using various solvents to isolate different classes of compounds.

-

General Maceration Protocol:

-

Collect fresh Sargassum seaweed and wash thoroughly with seawater and then fresh water to remove epiphytes, sand, and other debris.

-

Shade-dry the seaweed at room temperature for several days until completely brittle.

-

Grind the dried seaweed into a fine powder using a mechanical blender.

-

Soak the seaweed powder in a suitable solvent (e.g., ethanol, methanol, dichloromethane, or water) at a ratio of 1:10 (w/v).

-

Agitate the mixture on a shaker at room temperature for 24-72 hours.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

-

Lyophilize the concentrated extract to obtain a dry powder. Store at -20°C.

-

-

Soxhlet Extraction Protocol (for ethanolic extracts):

-

Place the dried and powdered Sargassum sample into a thimble.

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with ethanol.

-

Heat the flask; the vapor travels up a distillation arm and condenses in the condenser.

-

The condensed ethanol drips into the thimble containing the sample, extracting the desired compounds.

-

When the liquid level in the thimble reaches the top of a siphon tube, the solution is siphoned back into the distilling flask.

-

This cycle is repeated multiple times.

-

After extraction, the solvent is removed by rotary evaporation.

-

Cell Culture

-

Cell Lines and Maintenance:

-

Obtain human cancer cell lines (e.g., MCF-7, Hep-2, HeLa, K562) from a reputable cell bank (e.g., ATCC).

-

Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the Sargassum extract (e.g., 10-500 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value from a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in a 6-well plate and treat with the Sargassum extract at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treat cells with the Sargassum extract as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of Sargassum extracts on signaling pathways like PI3K/AKT and MAPK.

-

After treatment with the Sargassum extract, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, caspases) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a housekeeping protein like β-actin or GAPDH as a loading control.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.

-

Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[14]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

-

Randomly assign the mice to treatment and control groups.

-

Administer the Sargassum extract (e.g., 100-300 mg/kg) or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.[9]

-

Measure the tumor volume with calipers every few days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Key Signaling Pathways and Experimental Workflows

The anticancer activity of Sargassum extracts is mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to study them.

Caption: General experimental workflow for investigating the anticancer activity of Sargassum extracts.

Caption: Intrinsic apoptosis pathway induced by Sargassum extracts.

Caption: Inhibition of the PI3K/Akt survival pathway by Sargassum extracts.

Concluding Remarks

The comprehensive data presented in this technical guide underscore the significant potential of Sargassum species as a source of novel anticancer agents. The diverse array of bioactive compounds within these marine algae, including fucoidans, phlorotannins, and other polysaccharides, exert their antiproliferative effects through multiple mechanisms, most notably the induction of apoptosis via the intrinsic pathway and the inhibition of key cell survival signaling cascades such as the PI3K/Akt pathway.

The provided experimental protocols offer a standardized framework for the continued investigation of these natural products. Further research should focus on the isolation and structural elucidation of the most potent bioactive compounds, optimization of extraction and purification techniques, and comprehensive preclinical evaluation in a wider range of cancer models. The synergistic potential of Sargassum extracts with existing chemotherapeutic agents also warrants exploration. Ultimately, the rich biodiversity of the marine environment, exemplified by the Sargassum genus, holds immense promise for the future of oncology drug discovery.

References

- 1. Screening for in vitro cytotoxic activity of seaweed, Sargassum sp. against Hep-2 and MCF-7 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. europeanreview.org [europeanreview.org]

- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 5. phcogj.com [phcogj.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. research-management.mq.edu.au [research-management.mq.edu.au]

- 8. [In vivo anti-tumor effect of polysaccharide from Sargassum confusum and the mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of antitumor and antioxidant activity of Sargassum tenerrimum against Ehrlich ascites carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Sargachromanol C: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromenol derivative isolated from the brown algae Sargassum species, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its potent anti-inflammatory and antioxidant properties have been demonstrated in various cellular models, suggesting its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying the cellular activities of Sargachromanol C, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutic agents.

Core Mechanism of Action: A Tripartite Approach

Sargachromanol C exerts its cellular effects primarily through the modulation of three interconnected signaling pathways: the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. This multi-pronged approach allows Sargachromanol C to effectively mitigate inflammatory responses and protect cells from oxidative damage.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or particulate matter, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB heterodimer (p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

Sargachromanol C has been shown to effectively suppress this pathway.[1][2] It achieves this by inhibiting the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[1] This blockade of NF-κB activation leads to a significant reduction in the expression of downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to external stressors, including inflammation.[1] Upon stimulation by inflammatory agents, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that promote the expression of inflammatory genes.

Sargachromanol C has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in response to inflammatory stimuli.[1][2] By preventing the activation of these kinases, Sargachromanol C effectively dampens the inflammatory signaling cascade, contributing to its overall anti-inflammatory effect.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] In the presence of oxidative stress or activators like Sargachromanol C, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.[2]

Sargachromanol C has been shown to be a potent activator of the Nrf2/HO-1 pathway.[2][3] By promoting the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 expression, Sargachromanol C enhances the cell's antioxidant capacity.[2] This increased antioxidant defense helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage, which is often a key component of inflammatory processes.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of Sargachromanol C on various cellular markers in different experimental models.

Table 1: Effect of Sargachromanol C on Inflammatory Markers in RAW 264.7 Macrophages

| Marker | Stimulant | Sargachromanol C Concentration (µg/mL) | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| Intracellular ROS | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| TNF-α (mRNA) | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| IL-6 (mRNA) | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| IL-1β (mRNA) | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| iNOS (protein) | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| COX-2 (protein) | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| TNF-α (protein) | Particulate Matter | 15.6 - 62.5 | Dose-dependent decrease | [1] |

| IL-6 (protein) | Particulate Matter | 15.6 - 62.5 | Dose-dependent decrease | [1] |

| IL-1β (protein) | Particulate Matter | 15.6 - 62.5 | Dose-dependent decrease | [1] |

Table 2: Effect of Sargachromanol C on Signaling Proteins in RAW 264.7 Macrophages

| Protein | Stimulant | Sargachromanol C Concentration (µg/mL) | Effect | Reference |

| p-p38 | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| p-ERK | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| p-JNK | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| p-IκBα | LPS | 15.6 - 62.5 | Dose-dependent decrease | [2] |

| Nuclear p65 | LPS | 15.6 - 62.5 | Dose-dependent decrease | [1][2] |

| Nuclear p50 | Particulate Matter | 15.6 - 62.5 | Dose-dependent decrease | [1] |

| HO-1 | LPS | 15.6 - 62.5 | Dose-dependent increase | [2] |

| Nuclear Nrf2 | LPS | 15.6 - 62.5 | Dose-dependent increase | [2] |

Table 3: Neuroprotective Effects of Sargachromanol C in HT22 Neuronal Cells

| Marker | Stimulant | Sargachromanol C Concentration (µM) | Effect | Reference |

| Cell Viability | Glutamate | 3.68 - 14.73 | Dose-dependent increase | [3] |

| Intracellular ROS | Glutamate | 3.68 - 14.73 | Dose-dependent decrease | [3] |

| p-p38 | Glutamate | 3.68 - 14.73 | Dose-dependent decrease | [3] |

| p-ERK | Glutamate | 3.68 - 14.73 | Dose-dependent decrease | [3] |

| p-JNK | Glutamate | 3.68 - 14.73 | Dose-dependent decrease | [3] |

| Nuclear Nrf2 | Glutamate | 3.68 - 14.73 | Dose-dependent increase | [3] |

| HO-1 | Glutamate | 3.68 - 14.73 | Dose-dependent increase | [3] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of Sargachromanol C.

Cell Culture and Treatment

-

RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of Sargachromanol C for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or particulate matter.[1][2]

-

HT22 Hippocampal Neuronal Cells: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For neuroprotection assays, cells are pre-treated with Sargachromanol C for a designated period (e.g., 1 hour) prior to the addition of glutamate (e.g., 5 mM) to induce oxidative stress.[3]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a pro-inflammatory mediator, is quantified using the Griess reagent system.[2] The cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[2] After treatment, cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is then measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[1]

Western Blot Analysis

To determine the expression and phosphorylation levels of key signaling proteins, cells are lysed, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies against the target proteins (e.g., p-p38, p-ERK, p-JNK, p-IκBα, p65, p50, Nrf2, HO-1, and loading controls like β-actin or GAPDH), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Conclusion

Sargachromanol C demonstrates a robust mechanism of action in cellular models, primarily through the coordinated suppression of pro-inflammatory NF-κB and MAPK signaling pathways and the activation of the protective Nrf2/HO-1 antioxidant pathway. The quantitative data and detailed protocols provided in this technical guide offer a solid foundation for further research into the therapeutic potential of Sargachromanol C. Its multifaceted mode of action makes it a compelling candidate for the development of novel treatments for a variety of inflammatory and oxidative stress-driven pathologies. Further investigations, including in vivo studies and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Preliminary Cytotoxicity Screening of Sargachromanol C on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromanol derivative isolated from marine brown algae of the genus Sargassum, has garnered interest within the scientific community for its potential therapeutic properties. As part of the initial drug discovery pipeline, preliminary cytotoxicity screening is a critical step to assess the potential of a compound as a therapeutic agent and to determine its safety profile. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary cytotoxicity screening of Sargachromanol C.

Data Presentation: Cytotoxicity of Related Sargachromanol Derivatives

| Compound | Cell Line | Cell Type | IC50 (µM) |

| 12 | HepG2 | Human Hepatocellular Carcinoma | 15.4 ± 0.9 |

| MCF-7 | Human Breast Adenocarcinoma | 18.2 ± 1.1 | |

| Caco-2 | Human Colorectal Adenocarcinoma | 21.6 ± 1.3 | |

| 13 | HepG2 | Human Hepatocellular Carcinoma | 11.2 ± 0.6 |

| MCF-7 | Human Breast Adenocarcinoma | 14.5 ± 0.8 | |

| Caco-2 | Human Colorectal Adenocarcinoma | 17.8 ± 1.0 | |

| 19 | HepG2 | Human Hepatocellular Carcinoma | 12.9 ± 0.7 |

| MCF-7 | Human Breast Adenocarcinoma | 16.3 ± 0.9 | |

| Caco-2 | Human Colorectal Adenocarcinoma | 19.5 ± 1.2 | |

| Doxorubicin (Control) | HepG2 | Human Hepatocellular Carcinoma | 1.2 ± 0.1 |

| MCF-7 | Human Breast Adenocarcinoma | 1.5 ± 0.1 | |

| Caco-2 | Human Colorectal Adenocarcinoma | 2.1 ± 0.2 |

Data sourced from a study on compounds isolated from Sargassum cinereum and is intended for comparative purposes.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Sargachromanol C (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cell lines (e.g., HaCaT, HT22, RAW 264.7, various cancer cell lines)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Sargachromanol C in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

-

Sargachromanol C

-

Selected cell lines

-

Complete cell culture medium

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Sample Collection: After the incubation period, centrifuge the microplate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Solution Addition: Add the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the maximum LDH release control (cells treated with a lysis buffer).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Signaling Pathways Potentially Modulated by Sargachromanol C

Based on studies of related sargachromanols, Sargachromanol C may induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis.

Caption: Apoptotic signaling pathways.

References

Application Notes and Protocols for the Extraction of Sargachromanol C from Marine Brown Algae